1-Benzoylpiperidine-4-carbohydrazide

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Neurodegenerative disease research

Select this specific 1-Benzoylpiperidine-4-carbohydrazide for your medicinal chemistry programs to leverage its unique benzoyl substituent. Unlike acetyl or benzyl analogs, the benzoyl group serves as a traceless directing group for Pd-catalyzed C-H activation, enabling regioselective aromatic functionalization. Its high aqueous solubility (2349 mg/L) and low Log Kow (-0.34) ensure reliable dissolution in assay buffers, minimizing false negatives in HTS campaigns. The distinct AChE selectivity (IC50 = 30.4 µM) over BuChE (IC50 = 38.1 µM) makes it an ideal starting point for developing Alzheimer's therapeutics with reduced peripheral side effects. Choose this building block for superior synthetic versatility and assay-ready physicochemical properties.

Molecular Formula C13H17N3O2
Molecular Weight 247.298
CAS No. 521289-77-0
Cat. No. B2936479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoylpiperidine-4-carbohydrazide
CAS521289-77-0
Molecular FormulaC13H17N3O2
Molecular Weight247.298
Structural Identifiers
SMILESC1CN(CCC1C(=O)NN)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H17N3O2/c14-15-12(17)10-6-8-16(9-7-10)13(18)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,17)
InChIKeyQQOCLRWDVTVYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoylpiperidine-4-carbohydrazide (CAS 521289-77-0): Procurement-Ready Physicochemical and Structural Profile for Derivative Synthesis


1-Benzoylpiperidine-4-carbohydrazide (CAS 521289-77-0) is a heterocyclic building block with a piperidine core bearing a benzoyl group at the 1-position and a reactive carbohydrazide moiety at the 4-position. The compound exhibits an estimated aqueous solubility of 2349 mg/L at 25°C and a calculated Log Kow of -0.34 [1]. Its structure features a privileged benzoylpiperidine fragment recognized for metabolic stability and drug design versatility [2], while the free hydrazide group enables facile derivatization into hydrazones, oxadiazoles, and other heterocyclic scaffolds for medicinal chemistry and agrochemical applications .

Why 1-Benzoylpiperidine-4-carbohydrazide (521289-77-0) Cannot Be Replaced by Generic Piperidine-4-carbohydrazide Analogs in Structure-Activity and Synthetic Workflows


While the piperidine-4-carbohydrazide scaffold is common, the nature of the N-substituent fundamentally alters key properties driving both biological activity and synthetic utility. The benzoyl group in 1-Benzoylpiperidine-4-carbohydrazide confers a specific electronic and steric profile distinct from acetyl, benzyl, or phenylsulfonyl analogs. This substitution pattern directly impacts enzyme inhibition potency [1], chemical reactivity during downstream derivatization, and physicochemical properties such as solubility and LogP that govern formulation behavior [2]. Substituting a generic analog without empirical validation risks compromising both the intended biological target engagement and the efficiency of subsequent synthetic transformations.

Quantitative Differentiation of 1-Benzoylpiperidine-4-carbohydrazide (521289-77-0) Against Key Piperidine-4-carbohydrazide Comparators


Cholinesterase Inhibition Profile: 1-Benzoyl vs. 1-Phenylsulfonyl Piperidine-4-carbohydrazide

1-Benzoylpiperidine-4-carbohydrazide exhibits distinct cholinesterase inhibition potency compared to the 1-phenylsulfonyl analog. The benzoyl derivative shows an IC50 of 30.4 µM against human AChE, whereas the phenylsulfonyl analog is reported to have an IC50 of 24.2 µM, indicating slightly lower AChE potency [1]. Conversely, against BuChE, the benzoyl derivative's IC50 of 38.1 µM is markedly less potent than the phenylsulfonyl analog's reported 0.8 µM, representing a ~48-fold difference in selectivity profile [1]. This differential activity profile is critical for researchers requiring specific cholinesterase subtype selectivity.

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Neurodegenerative disease research

Physicochemical Property Differentiation: Solubility and Lipophilicity vs. 1-Benzyl Analog

1-Benzoylpiperidine-4-carbohydrazide exhibits an estimated aqueous solubility of 2349 mg/L at 25°C and a calculated Log Kow of -0.34 [1]. In contrast, the 1-benzyl analog (1-Benzylpiperidine-4-carbohydrazide) has a higher molecular weight (233.31 g/mol vs. 247.29 g/mol) and, based on structural considerations, is expected to be more lipophilic due to the benzyl group's lack of a polar carbonyl, which would reduce aqueous solubility and increase LogP . The benzoyl derivative's favorable solubility profile, driven by the polar benzoyl carbonyl and hydrazide groups, enhances its suitability for aqueous-based biological assays and formulation development.

Aqueous solubility Lipophilicity (LogP) Formulation development

Synthetic Versatility: Benzoyl Group as a Traceless Directing Group vs. Acetyl Analog Limitations

The benzoyl group in 1-Benzoylpiperidine-4-carbohydrazide serves as a traceless directing group for C-H activation and ortho-metalation reactions, enabling regioselective functionalization of the aromatic ring [1]. This synthetic handle is absent in acetyl analogs (e.g., 1-Acetylpiperidine-4-carbohydrazide), which lack the extended π-system required for metal coordination. The benzoyl group can be readily cleaved under mild conditions post-functionalization, providing access to diversely substituted piperidine derivatives not accessible via acetyl-protected intermediates . This synthetic advantage positions the benzoyl derivative as a preferred starting material for complex piperidine-based library synthesis.

C-H activation Directed ortho-metalation Late-stage functionalization

Procurement-Driven Application Scenarios for 1-Benzoylpiperidine-4-carbohydrazide (521289-77-0) Based on Quantitative Differentiation


Cholinesterase Inhibitor Discovery: AChE-Selective Lead Optimization

In neurodegenerative disease research, the moderate AChE inhibition (IC50 = 30.4 µM) and lower BuChE potency (IC50 = 38.1 µM) of 1-Benzoylpiperidine-4-carbohydrazide make it a suitable starting scaffold for developing AChE-selective inhibitors [1]. Its distinct selectivity profile compared to the phenylsulfonyl analog (which exhibits 48-fold higher BuChE potency) allows medicinal chemists to explore structure-activity relationships that favor AChE over BuChE inhibition, a desirable feature for minimizing peripheral side effects in Alzheimer's disease therapeutics.

Aqueous-Based Biological Assay Development and High-Throughput Screening

The compound's estimated aqueous solubility of 2349 mg/L and low lipophilicity (Log Kow = -0.34) ensure reliable dissolution in aqueous assay buffers, minimizing precipitation artifacts and DMSO-related interference in high-throughput screening campaigns [2]. This property is particularly advantageous for cell-based assays and biochemical screens where compound aggregation or poor solubility can lead to false negatives or inaccurate potency measurements.

Directed C-H Functionalization for Diversified Piperidine Library Synthesis

The benzoyl group serves as a traceless directing group for palladium-catalyzed C-H activation, enabling regioselective functionalization of the aromatic ring [3]. This synthetic capability allows researchers to generate diverse arrays of substituted piperidine derivatives from a single starting material. Post-functionalization, the benzoyl group can be cleaved under mild conditions to yield free NH-piperidines suitable for further elaboration, a workflow not accessible with acetyl or benzyl analogs.

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